molecular formula C12H16O B1616532 3-Phenylcyclohexanol CAS No. 49673-74-7

3-Phenylcyclohexanol

Cat. No.: B1616532
CAS No.: 49673-74-7
M. Wt: 176.25 g/mol
InChI Key: YXBPBFIAVFWQMT-UHFFFAOYSA-N
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Description

3-Phenylcyclohexanol is an organic compound with the molecular formula C12H16O. It is a cyclohexanol derivative where a phenyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

    Asymmetric Dihydroxylation: One of the common methods to synthesize this compound is through the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This reaction involves the use of potassium ferricyanide, potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and (DHQD)2PHAL as catalysts.

    Grignard Reaction: Another method involves the Grignard reaction where bromobenzene reacts with cyclohexene oxide in the presence of magnesium turnings and dry tetrahydrofuran.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chloroacetyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: Phenylcyclohexanone or phenylcyclohexanoic acid.

    Reduction: Phenylcyclohexane.

    Substitution: Phenylcyclohexyl chloroacetate.

Scientific Research Applications

3-Phenylcyclohexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Phenylcyclohexanol
  • 4-Phenylcyclohexanol
  • Cyclohexanol

Comparison:

Properties

IUPAC Name

3-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPBFIAVFWQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306267
Record name 3-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49673-74-7
Record name NSC174840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylcyclohexanol
Reactant of Route 2
Reactant of Route 2
3-Phenylcyclohexanol
Reactant of Route 3
Reactant of Route 3
3-Phenylcyclohexanol
Reactant of Route 4
3-Phenylcyclohexanol
Reactant of Route 5
3-Phenylcyclohexanol
Reactant of Route 6
3-Phenylcyclohexanol

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